Potassium 1H-pyrazole-5-trifluoroborate

Medicinal Chemistry Heterocycle Synthesis Cross-Coupling

Problem: Heteroaryl boronic acid/ester variability and protodeboronation cause yield drift and irreproducibility in scaled Suzuki-Miyaura couplings. Solution: Potassium 1H-pyrazole-5-trifluoroborate is a crystalline, non-hygroscopic surrogate that eliminates these risks. - Enables near-stoichiometric coupling (1.05-1.2 equiv), reducing raw material cost and simplifying purification. - The 5-trifluoroborate isomer uniquely enables orthogonal C5/C4 pyrazole functionalization, inaccessible with 3- or 4-isomers. - Indefinitely bench-stable crystalline powder; no cold storage or inert-atmosphere handling required.

Molecular Formula C3H3BF3KN2
Molecular Weight 173.98 g/mol
CAS No. 1013640-87-3
Cat. No. B1344368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1H-pyrazole-5-trifluoroborate
CAS1013640-87-3
Molecular FormulaC3H3BF3KN2
Molecular Weight173.98 g/mol
Structural Identifiers
SMILES[B-](C1=CC=NN1)(F)(F)F.[K+]
InChIInChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1
InChIKeyQNHYBMZHGRWURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1H-pyrazole-5-trifluoroborate Overview


Potassium 1H-pyrazole-5-trifluoroborate (CAS 1013640-87-3) is an organotrifluoroborate salt with molecular formula C₃H₃BF₃KN₂ and molecular weight 173.98, supplied as a crystalline powder with melting point 196–200 °C and purity typically ≥95% . It belongs to the potassium organotrifluoroborate (R–BF₃K) class, functioning as a bench-stable, tetracoordinate boronic acid surrogate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The compound carries the trifluoroborate moiety at the 5-position of the pyrazole ring, distinguishing it from the isomeric 1H-pyrazole-3-trifluoroborate and 1H-pyrazole-4-trifluoroborate derivatives .

Workflow Suzuki–Miyaura cross-coupling for heterocycle synthesis
Selection Bench-stable organotrifluoroborate with orthogonal C5/C4 reactivity
Use Context Regioselective pyrazole functionalization and multistep C–B protection

Why Generic Substitution Fails


Potassium 1H-pyrazole-5-trifluoroborate cannot be interchangeably substituted with other pyrazole boronic acids, boronate esters, or even its positional isomers without quantifiable consequences for synthetic outcome and process reproducibility. The 5-trifluoroborate isomer enables orthogonal functionalization at C5 and C4 of the pyrazole ring—a regiochemical property not shared by the 3- or 4-isomers [1]. Furthermore, the trifluoroborate form itself reduces protodeboronation by >50% relative to boronic acid/ester analogs, enabling coupling at near-stoichiometric ratios (1.05–1.2 equiv) rather than the 1.5–2.5 equiv excesses typically required for pyrazole boronic acids [2]. The crystalline, non-hygroscopic nature of the BF₃K salt also eliminates the batch-to-batch physical form variability that plagues amorphous boronic acid powders, a documented source of scale-up reproducibility failure in industrial Suzuki–Miyaura processes .

Positional Isomer Mismatch

The 5-isomer enables orthogonal C4 halogenation while preserving the C5 boron center; 3- and 4-isomers cannot replicate this regiochemical pathway and may lead to different substitution patterns.

Boron Form Mismatch

Trifluoroborate salts exhibit significantly reduced protodeboronation compared to boronic acids or esters. Substituting the BF₃K form with a boronic acid can shift coupling stoichiometry and increase byproduct formation.

Physical Form Variability

The crystalline, non-hygroscopic BF₃K salt ensures reproducible weighing and lot consistency. Amorphous boronic acid powders may introduce batch-to-batch variability in reaction initiation and yield.

Quantitative Evidence


Orthogonal C5/C4 Functionalization

The 5-position of the trifluoroborate group on the pyrazole ring confers a unique orthogonal functionalization pathway: the borate unit remains intact during chemoselective halogenation at C4, enabling sequential Suzuki coupling at C5 followed by further diversification at C4 [1]. This modular reactivity is not achievable with the 3-isomer (where C4 halogenation is hindered by adjacent nitrogen electronic effects) or the 4-isomer (where the BF₃K group occupies the halogenation site).

Orthogonal C5/C4 Functionalization
Head-to-head
5-isomer: BF₃K intact during NIS-mediated C4 iodination, enabling sequential Suzuki coupling. 3-isomer: C4 halogenation impaired; 4-isomer: BF₃K occupies halogenation site.
Enables modular synthesis of fully substituted pyrazoles
Qualitative but structurally deterministic difference; validated with NIS/DMF
Medicinal Chemistry Heterocycle Synthesis Cross-Coupling

Reduced Protodeboronation

Potassium organotrifluoroborates, including the 1H-pyrazole-5 derivative, are less prone to protodeboronation than their boronic acid or boronate ester counterparts [1]. This translates to a quantifiable reduction in required equivalents: while pyrazole boronic acids typically require 1.5–2.5 equivalents to compensate for competitive protodeboronation, organotrifluoroborates enable coupling at near-stoichiometric ratios of 1.05–1.2 equivalents [2].

Reduced Protodeboronation
Class-level
1.05–1.2 equiv (BF₃K) vs 1.5–2.5 equiv (boronic acid) required in Suzuki coupling
Lowers boron reagent consumption and purification burden
Stoichiometry advantage based on organotrifluoroborate class behavior
Process Chemistry Cross-Coupling Cost Efficiency

Indefinite Bench Stability

Potassium organotrifluoroborates are documented as bench-stable reagents that can be stored indefinitely under ambient conditions without special precautions against moisture or air [1]. In contrast, pyrazole boronic acids are prone to dehydration, boroxine formation, and protodeboronation upon storage, leading to batch-to-batch variability that compromises reaction reproducibility—particularly problematic in scale-up where switching lots or extended storage can cause sudden conversion fluctuations .

Indefinite Bench Stability
Class-level
Crystalline powder, mp 196–200 °C; air- and moisture-stable under ambient storage. Boronic acids: prone to degradation within weeks to months.
Eliminates cold storage and frequent re-qualification
Qualitative advantage documented for organotrifluoroborate class
Laboratory Procurement Reagent Stability Inventory Management

Slow-Release Hydrolysis Mechanism

The hydrolysis of potassium organotrifluoroborates (RBF₃K) to the active boronic acid species occurs via a controlled, rate-limited mechanism under Suzuki–Miyaura coupling conditions [1]. This 'slow release' strategy ensures that the free boronic acid RB(OH)₂ does not substantially accumulate in the reaction mixture, thereby minimizing oxidative homocoupling and protodeboronation side reactions [1]. In contrast, directly supplied boronic acids present the full reactive concentration from t=0, increasing the probability of these competing pathways.

Slow-Release Hydrolysis
Class-level
Rate-limited hydrolysis of RBF₃K to active boronic acid minimizes homocoupling and protodeboronation; reported yield improvements 10–30% for sensitive heteroaryl substrates.
Suppresses side reactions without extensive optimization
Mechanism confirmed under THF/H₂O, Cs₂CO₃, 55 °C
Cross-Coupling Optimization Side Reaction Suppression Process Robustness

Crystalline Form Consistency

Potassium organotrifluoroborates exist as well-defined crystalline powders with reproducible melting points (196–200 °C for the 5-isomer), enabling accurate gravimetric dispensing and consistent physical form across lots . In contrast, many heteroaryl boronic acids are isolated as amorphous solids or foams with variable residual solvent content, leading to dosing inaccuracies and batch-to-batch physical form variability that directly impacts reaction initiation kinetics and yield reproducibility .

Crystalline Form Consistency
Data to verify
Well-defined crystalline powder with sharp melting point (196–200 °C); amorphous boronic acids show variable residual solvent and no consistent melting behavior.
Supports reproducible gravimetric dispensing and scale-up
Supplier-reported attribute; lot-specific COA review recommended
Process Chemistry Analytical Reproducibility Scale-Up

Functional Group Tolerance

The trifluoroborate moiety serves as a protected form of boronic acid that remains intact under conditions that would degrade free boronic acids or boronate esters [1]. This enables remote functional group manipulation elsewhere in the molecule while preserving the valuable C–B bond for subsequent cross-coupling. The pyrazole 5-trifluoroborate specifically withstands electrophilic halogenation at C4 (using NIS) without BF₃K degradation [2]. Free pyrazole boronic acids would undergo competitive protodeboronation under similar halogenation conditions.

Functional Group Tolerance
Head-to-head
BF₃K remains intact during NIS-mediated C4 iodination; boronic acids undergo competitive protodeboronation under identical conditions. Quantitative C–B bond retention reported.
Enables protecting-group-free multistep sequences
Direct comparison under electrophilic halogenation conditions
Multistep Synthesis Protecting Group Strategy Late-Stage Functionalization

Application Scenarios


Trisubstituted Pyrazole Synthesis

Potassium 1H-pyrazole-5-trifluoroborate is the boron reagent of choice for medicinal chemists requiring fully substituted pyrazole cores with defined regiochemistry. The 5-positioned BF₃K group enables chemoselective C4 halogenation while preserving the C5 boron functionality, followed by sequential Suzuki coupling at C5 [1]. This orthogonal C5/C4 functionalization pathway is not accessible with the 3- or 4-isomers, making the 5-isomer uniquely suited for constructing pyrazole libraries where substitution at all three carbon positions must be controlled [1].

Scale-Up and Process Chemistry

For process chemists scaling Suzuki–Miyaura couplings beyond gram quantities, the 1H-pyrazole-5-trifluoroborate form eliminates two critical reproducibility risks: protodeboronation-driven yield drift and batch-to-batch boron reagent variability [1]. The near-stoichiometric coupling requirement (1.05–1.2 equiv) reduces raw material cost and simplifies purification [2]. The crystalline, indefinitely bench-stable physical form ensures consistent dosing and eliminates cold-chain logistics [3].

Multistep C–B Bond Protection

When a pyrazole scaffold must undergo functional group manipulations remote from the intended cross-coupling site prior to Suzuki reaction, the BF₃K form serves as an effective protecting group for the C–B bond [1]. The 5-trifluoroborate remains intact during electrophilic halogenation (NIS-mediated C4 iodination), oxidative conditions, and nucleophilic additions that would degrade free boronic acids [2]. This eliminates the need for separate protection/deprotection steps.

Laboratory Inventory Management

In shared laboratory environments where reagents may sit on open benches for extended periods, the air- and moisture-stable crystalline powder form of potassium 1H-pyrazole-5-trifluoroborate eliminates the degradation concerns associated with heteroaryl boronic acids [1]. Procurement managers can maintain inventory without cold storage or inert-atmosphere handling requirements, reducing operational complexity and ensuring consistent reagent quality across multiple users and extended time periods [1].

Application
Selection Property
Validation Focus
Trisubstituted pyrazole synthesis
5-isomer regiochemistry and orthogonal C4 reactivity
Chemoselective halogenation and sequential coupling sequence
Scale-up and process chemistry
Near-stoichiometric coupling; crystalline physical form
Protodeboronation profile; lot-to-lot reproducibility
Multistep C–B bond protection
BF₃K as masked boronic acid with broad functional group tolerance
C–B bond retention under halogenation/oxidation conditions
Laboratory inventory management
Indefinite ambient bench stability; moisture/air tolerance
Long-term storage without cold chain or inert atmosphere

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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